molecular formula C8H11BO2 B1212511 Phenethylboronic acid CAS No. 34420-17-2

Phenethylboronic acid

Cat. No.: B1212511
CAS No.: 34420-17-2
M. Wt: 149.98 g/mol
InChI Key: VPRUMANMDWQMNF-UHFFFAOYSA-N
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Description

Phenylethane Boronic Acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. Phenylethane Boronic Acid is particularly notable for its applications in organic synthesis, especially in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Scientific Research Applications

Phenylethane Boronic Acid has a wide range of applications in scientific research:

    Chemistry: It is extensively used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.

    Biology: The compound is used in the development of molecular probes and sensors for detecting biological molecules.

    Medicine: Phenylethane Boronic Acid derivatives are explored for their potential therapeutic applications, including enzyme inhibition and drug delivery systems.

    Industry: The compound is utilized in the production of advanced materials and polymers with specific properties.

Safety and Hazards

Phenethylboronic acid is classified as a combustible solid . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this substance .

Future Directions

Phenethylboronic acid has been used in various biological applications including glycoprotein detection, cell imaging, and drug delivery . Its ability to bind to glycans on the surface of cancer cells has shown potential in cancer diagnosis and treatment .

Biochemical Analysis

Biochemical Properties

Phenethylboronic acid plays a significant role in biochemical reactions, particularly in the formation of boronate esters with diols. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diol-containing molecules. For instance, this compound is known to interact with enzymes such as alpha-chymotrypsin, forming a complex that can be studied to understand enzyme inhibition mechanisms . Additionally, it can bind to sugars and other diol-containing biomolecules, making it useful in the detection and quantification of these substances .

Cellular Effects

This compound influences various cellular processes by interacting with cell surface receptors and intracellular proteins. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This, in turn, can impact gene expression and metabolic pathways, altering cellular functions such as growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of reversible covalent bonds with diol-containing biomolecules. This interaction can inhibit or activate enzymes by altering their active sites or by stabilizing specific conformations . For instance, the binding of this compound to alpha-chymotrypsin results in the inhibition of the enzyme’s activity by blocking its active site . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of this compound anhydride . This degradation can affect its long-term efficacy in biochemical assays and experiments. Studies have shown that this compound can maintain its activity for extended periods when stored under appropriate conditions, such as in an inert atmosphere or at low temperatures .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without inducing adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the metabolism of boronic acids. It interacts with enzymes such as boron transporters and boron-binding proteins, which facilitate its uptake and distribution within cells . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments and tissues, where it can exert its biochemical effects . For example, this compound can bind to transport proteins that mediate its uptake into cells, allowing it to reach intracellular targets and participate in biochemical reactions .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It has been observed to localize to various cellular compartments, including the cytoplasm, nucleus, and membrane-bound organelles . This localization is often mediated by targeting signals or post-translational modifications that direct this compound to specific subcellular sites . The subcellular distribution of this compound can affect its interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylethane Boronic Acid can be synthesized through several methods. One common approach involves the reaction of phenylethane with boron tribromide, followed by hydrolysis to yield the boronic acid. Another method involves the use of organometallic reagents, such as the reaction of phenylethane with a boronic ester under specific conditions .

Industrial Production Methods: In industrial settings, the production of Phenylethane Boronic Acid often involves large-scale reactions using boron-containing precursors. The process typically includes steps such as the borylation of phenylethane, followed by purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Phenylethane Boronic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include phenylethane boronic esters, phenylethane boranes, and various substituted phenylethane derivatives .

Comparison with Similar Compounds

Uniqueness: Phenylethane Boronic Acid is unique due to its specific combination of a phenyl group and an ethane group attached to the boronic acid moiety. This structure imparts distinct chemical properties and reactivity, making it particularly useful in certain synthetic and research applications .

Properties

IUPAC Name

2-phenylethylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,10-11H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRUMANMDWQMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCC1=CC=CC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10188000
Record name Phenylethane boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34420-17-2
Record name Phenylethane boronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034420172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylethane Boronic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01963
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenylethane boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-phenylethyl)boronic acid
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